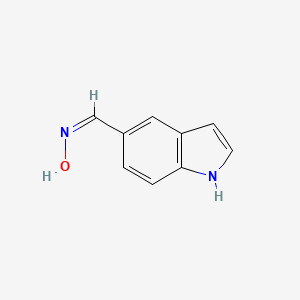
(Z)-Hept-1-en-1-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Hept-1-en-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hept-1-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Hept-1-en-1-ylboronic acid typically involves the hydroboration of hept-1-yne with a borane reagent, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the hydroboration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent concentrations, leading to a more efficient and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Hept-1-en-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde using oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: Formation of the corresponding alkane through catalytic hydrogenation.
Substitution: Reaction with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base such as sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hept-1-en-1-ol or heptanal.
Reduction: Heptane.
Substitution: Halogenated hept-1-en-1-yl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-Hept-1-en-1-ylboronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, particularly in the development of protease inhibitors for therapeutic applications.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mecanismo De Acción
The mechanism by which (Z)-Hept-1-en-1-ylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, thereby blocking the enzyme’s activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes involved in disease pathways .
Comparación Con Compuestos Similares
(E)-Hept-1-en-1-ylboronic acid: Differing in the geometric configuration around the double bond.
Hept-1-yn-1-ylboronic acid: Featuring a triple bond instead of a double bond.
Methylboronic acid: A simpler boronic acid with a methyl group instead of a hept-1-en-1-yl chain.
Uniqueness: (Z)-Hept-1-en-1-ylboronic acid is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in stereoselective synthesis and applications where the spatial arrangement of atoms is crucial.
Propiedades
Fórmula molecular |
C7H15BO2 |
|---|---|
Peso molecular |
142.01 g/mol |
Nombre IUPAC |
[(Z)-hept-1-enyl]boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3/b7-6- |
Clave InChI |
LDTJUGVTOZBIBN-SREVYHEPSA-N |
SMILES isomérico |
B(/C=C\CCCCC)(O)O |
SMILES canónico |
B(C=CCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)

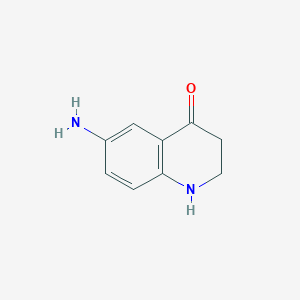
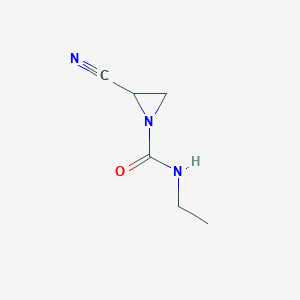

![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)

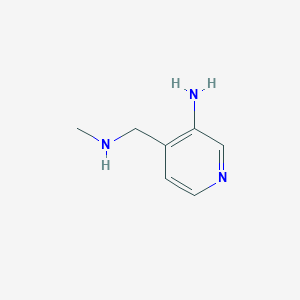
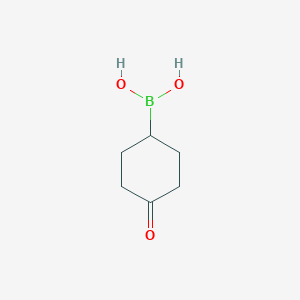

![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)
